Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate typically involves the reaction of a thiazole derivative with a propargyl ester. One common method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and selectivity . The reaction conditions often involve the use of copper(I) salts, such as copper(I) bromide, in the presence of a ligand like triphenylphosphine, under mild temperatures and inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of novel polymers and sensors
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate: Another thiazole derivative with similar structural features but different functional groups.
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: A compound with a triazole ring, used in similar applications but with distinct chemical properties.
Uniqueness: Methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is unique due to its combination of a thiazole ring with a propargyl ester group, which imparts specific reactivity and biological activity.
Properties
Molecular Formula |
C7H5NO2S |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
methyl 3-(1,3-thiazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h4-5H,1H3 |
InChI Key |
AVNFQIJGXOMFDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CSC=N1 |
Origin of Product |
United States |
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